molecular formula C22H17ClN2O3S B2781891 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-24-4

2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B2781891
CAS No.: 339104-24-4
M. Wt: 424.9
InChI Key: FEPVLLXEAWPRGQ-UHFFFAOYSA-N
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Description

2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a synthetic 1,3,4-oxadiazole derivative characterized by a sulfonyl group at the 2-position of the phenyl ring and a 4-methylphenyl substituent at the 5-position of the oxadiazole core. This compound is structurally related to agriculturally and pharmacologically active oxadiazoles, particularly those targeting bacterial pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-15-6-10-17(11-7-15)21-24-25-22(28-21)19-4-2-3-5-20(19)29(26,27)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPVLLXEAWPRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Chlorobenzyl Sulfonyl Group: This step involves the sulfonylation of the oxadiazole ring with a chlorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylphenyl Group: This step involves the coupling of the oxadiazole ring with a methylphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group in the compound is typically stable under oxidative conditions, but further oxidation of the oxadiazole ring or aromatic substituents may occur under strong oxidizing agents:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, hydrogen peroxide (H₂O₂) with catalytic metal ions.

  • Products : Sulfone derivatives (if sulfonyl groups are further oxidized) or hydroxylated aromatic rings.

  • Mechanism : Electrophilic aromatic substitution or radical-mediated oxidation, depending on conditions .

Reduction Reactions

The oxadiazole ring and sulfonyl group exhibit distinct reduction behaviors:

  • Oxadiazole Ring Reduction :

    • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    • Products : Cleavage of the oxadiazole ring to form thioamide intermediates or amines .

  • Sulfonyl Group Reduction :

    • Reagents/Conditions : Zinc amalgam (Zn-Hg) in HCl (Clemmensen reduction).

    • Products : Conversion to sulfinic acid (–SO₂H) or thioether (–S–) .

Electrophilic Aromatic Substitution (EAS)

The 4-methylphenyl group undergoes EAS at the para position relative to the methyl group:

  • Reagents/Conditions : Nitration (HNO₃/H₂SO₄), sulfonation (H₂SO₄/SO₃).

  • Products : Nitro- or sulfonated derivatives.

  • Example : Nitration yields 5-(4-methyl-3-nitrophenyl)-substituted oxadiazole .

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorobenzyl group participates in NAS due to the electron-withdrawing sulfonyl group:

  • Reagents/Conditions : Hydroxide ions (OH⁻), amines (R-NH₂).

  • Products : Replacement of chlorine with –OH or –NHR groups .

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring can act as a diene in Diels-Alder reactions:

  • Reagents/Conditions : Dienophiles like maleic anhydride under thermal conditions.

  • Products : Six-membered cycloadducts, followed by retro-Diels-Alder fragmentation .

Hydrolysis Reactions

Acidic or alkaline hydrolysis targets the oxadiazole ring:

  • Reagents/Conditions : Concentrated HCl (acidic) or NaOH (alkaline) under reflux.

  • Products :

    • Acidic Hydrolysis : Carboxylic acid and hydrazine derivatives.

    • Alkaline Hydrolysis : Amides or sulfonamides .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions modify the aromatic rings:

  • Suzuki-Miyaura Coupling :

    • Reagents/Conditions : Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃.

    • Products : Biaryl derivatives at the 4-methylphenyl or chlorobenzyl positions .

Mechanistic Insights

  • The electron-deficient 1,3,4-oxadiazole ring facilitates nucleophilic attack at C-2 and C-5 positions .

  • The sulfonyl group enhances the acidity of adjacent protons, enabling deprotonation and subsequent functionalization .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the efficacy of oxadiazole derivatives, including the compound , as potential anticancer agents. For instance, a study demonstrated that certain oxadiazole-based compounds exhibited selective inhibition against human carbonic anhydrases (hCA), which are implicated in cancer progression. The most effective compounds showed inhibition at nanomolar concentrations, indicating their potency against cancer cell lines such as PANC-1 and SK-MEL-2 .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes critical to cancer metabolism. Research indicates that derivatives of oxadiazoles can selectively inhibit membrane-bound carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors. This selectivity is crucial for developing targeted therapies with minimized side effects .

Case Study 1: Selective Inhibition of hCA IX

In vitro studies on a series of oxadiazole derivatives demonstrated that certain compounds displayed significant selectivity towards hCA IX over non-cancerous cells. The most promising compound achieved an IC50 value of 89 pM against hCA IX, showcasing its potential as a lead candidate for further development .

Case Study 2: Anticancer Activity Against Various Cell Lines

A comprehensive evaluation involving multiple cancer cell lines (MCF-7, HeLa, CaCo-2) revealed that the compound exhibited notable cytotoxicity. Specifically, it showed the highest activity against MCF-7 cells with an IC50 value of 0.65 µM. This suggests that modifications to the oxadiazole structure can enhance selectivity and potency against specific cancer types .

Synthesis and Derivatives

The synthesis of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves:

  • Formation of the Oxadiazole Ring : Utilizing appropriate precursors to create the oxadiazole structure.
  • Sulfonation : Introducing the sulfonyl group to enhance biological activity.
  • Chlorination : The presence of chlorine enhances lipophilicity and may improve binding affinity to target proteins .

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Compounds:

2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

  • Activity : Demonstrated superior in vitro antibacterial activity against Xoo (EC50 = 1.23 µg/mL), Xac (EC50 = 7.14 µg/mL), and Xanthomonas oryzae pv. citri (Xoc; EC50 = 1.07 µg/mL), outperforming bismerthiazol and thiodiazole copper .
  • In Vivo Efficacy : Reduced rice bacterial leaf blight incidence by 60–70% in greenhouse trials, surpassing bismerthiazol .

2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole

  • Activity : Exhibited EC50 values of 1.98 µg/mL (Xac) and 0.17 µg/mL (Xoo), with field trials showing 75–80% disease reduction in citrus canker .

Target Compound : this compound

  • Predicted Advantages : The 4-chlorobenzylsulfonyl group may enhance target binding through stronger electron withdrawal compared to methylsulfonyl, while the 4-methylphenyl substituent balances lipophilicity and steric effects. Direct EC50 data are unavailable, but structural parallels suggest comparable or superior activity to fluorophenyl analogs .

Table 1: Comparative Antibacterial EC50 Values

Compound Xoo (µg/mL) Xac (µg/mL) Xoc (µg/mL)
2-(Methylsulfonyl)-5-(4-fluorophenyl) 1.23 7.14 1.07
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl 0.17 1.98 N/A
Bismerthiazol (Control) >10 >15 >10

Structural and Physicochemical Properties

Key Compounds:

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(3-(pyrimidin-5-yl)phenyl)-1,3,4-oxadiazole (5i)

  • Melting Point : 190–192°C; Yield : 91% .
  • Features : Electron-rich dihydrodioxin substituent enhances solubility but reduces thermal stability.

2-(4-Methoxybenzyl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole (5l) Melting Point: Not reported (thick liquid); Yield: 84% . Features: Methoxy group improves solubility but may reduce antibacterial potency due to steric hindrance.

Target Compound

  • Predicted Properties : The sulfonyl group likely increases melting point (estimated 180–200°C) compared to sulfide analogs (e.g., 2-[(4-chlorobenzyl)sulfanyl] derivatives). The 4-methylphenyl group may improve crystallinity and stability .

Pharmacological and Toxicological Profiles

2-[3-(4-Chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles

  • Activity : Anti-inflammatory (70–80% edema inhibition) and analgesic (50–60% writhing reduction) with low ulcerogenic risk .
  • Limitations : Moderate antibacterial action (MIC > 25 µg/mL).

Target Compound Potential: The sulfonyl group may reduce ulcerogenic effects compared to carboxylic acid derivatives. Antibacterial specificity is expected to exceed anti-inflammatory analogs due to optimized substituents .

Biological Activity

2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. The structure of this compound includes a sulfonyl group and an oxadiazole ring, which are known to enhance biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential applications in cancer treatment, antimicrobial properties, and other therapeutic effects.

  • Molecular Formula : C21H15ClN2O3S
  • Molar Mass : 410.87 g/mol
  • CAS Number : 339104-18-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole scaffold has been shown to exhibit anticancer properties by:

  • Inhibition of Enzymes : The compound has been reported to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
  • Targeting Kinases : It may also interact with kinases that play a crucial role in signaling pathways associated with cancer progression .
  • Modulation of Gene Expression : The compound can modulate the expression of genes regulated by nuclear receptors, impacting cellular metabolism and growth .

Biological Activity Overview

The biological activities of 1,3,4-oxadiazole derivatives, including the target compound, have been summarized in several studies:

Activity TypeDescriptionReferences
Anticancer Exhibits cytotoxic effects against various cancer cell lines through enzyme inhibition.
Antimicrobial Demonstrates antibacterial and antifungal properties against specific pathogens.
Anti-inflammatory Potentially reduces inflammation by modulating cytokine production and signaling pathways.
Antioxidant Scavenges free radicals, thereby reducing oxidative stress in cells.

Case Studies and Research Findings

Recent studies have explored the efficacy of 1,3,4-oxadiazole derivatives in various therapeutic contexts:

  • Anticancer Studies :
    • A study evaluated the cytotoxicity of several oxadiazole derivatives on different cancer cell lines (e.g., MCF-7, HepG2). Results indicated that compounds similar to this compound showed significant inhibition of cell growth at low micromolar concentrations .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of oxadiazoles against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
  • Anti-inflammatory Mechanisms :
    • Research has indicated that oxadiazole compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents in chronic inflammatory diseases .

Q & A

Q. Basic

  • Antimicrobial Activity : Agar diffusion assays (e.g., zone of inhibition against S. aureus and E. coli), with streptomycin as a positive control .
  • Anti-Inflammatory Testing : Carrageenan-induced rat paw edema model, comparing activity to indomethacin (20 mg/kg dose) .
  • Data Interpretation : IC₅₀ values or percent inhibition (e.g., 59.5–61.9% anti-inflammatory activity reported for structurally similar oxadiazoles) .

How do substituents like the 4-chlorobenzylsulfonyl group influence bioactivity, and what structure-activity relationships (SARs) are observed?

Q. Advanced

  • Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
  • SAR Trends :
    • Chlorine Substituents : Increase lipophilicity and membrane penetration, enhancing antimicrobial potency .
    • 4-Methylphenyl Group : Balances solubility and target affinity, as seen in compound 13 (2-(4-chlorophenyl)-5-(4-methylphenyl)-oxadiazole) with 59.5% anti-inflammatory activity .

How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Q. Advanced

  • Computational Workflow :
    • Optimize geometry using B3LYP/6-31G(d) basis set.
    • Calculate HOMO-LUMO gaps to assess charge-transfer potential (e.g., gaps <4 eV suggest high reactivity) .
    • Electrostatic potential maps identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
  • Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

How should researchers address contradictions in biological data, such as inconsistent antimicrobial results across studies?

Q. Advanced

  • Source Identification :
    • Strain Variability : Test against standardized microbial strains (e.g., ATCC) to minimize discrepancies .
    • Assay Conditions : Control pH (7.4 for physiological relevance) and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across replicates .

What insights can be gained from comparative studies with structural analogs, such as selenadiazole or thiadiazole derivatives?

Q. Advanced

  • Heteroatom Substitution :
    • Selenadiazole Analogs : Exhibit higher radical scavenging activity but lower thermal stability than oxadiazoles .
    • Thiadiazole Derivatives : Show comparable antimicrobial activity but reduced bioavailability due to higher logP values .
  • Crystallography : X-ray diffraction of analogs (e.g., PDB ID: 8S9) reveals planar oxadiazole rings, aiding in docking studies .

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